4-[(3-Methylbut-2-en-1-yl)oxy]pyridine
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Overview
Description
4-[(3-Methylbut-2-en-1-yl)oxy]pyridine is an organic compound characterized by a pyridine ring substituted with a 3-methylbut-2-en-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methylbut-2-en-1-yl)oxy]pyridine typically involves the reaction of pyridine with 3-methylbut-2-en-1-ol in the presence of a suitable base. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Base: Sodium hydride or potassium carbonate
Temperature: Room temperature to reflux conditions
The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-methylbut-2-en-1-ol is replaced by the pyridine ring, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:
Continuous flow reactors: To ensure consistent product quality and yield
Catalysts: To enhance reaction rates and selectivity
Purification steps: Such as distillation or chromatography to isolate the pure compound
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methylbut-2-en-1-yl)oxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to various substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Pyridine amines
Substitution: Various substituted pyridine derivatives depending on the substituents used
Scientific Research Applications
4-[(3-Methylbut-2-en-1-yl)oxy]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-Methylbut-2-en-1-yl)oxy]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.
Interacting with cellular membranes: Affecting membrane fluidity and function.
Influencing gene expression: Altering the transcription of specific genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
[(3-Methylbut-2-en-1-yl)oxy]sulfonic acid: A sulfuric ester with similar structural features.
4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid: A benzoic acid derivative with a similar side chain.
3-Methylbut-2-en-1-yl pivalate: An ester with a similar alkyl group.
Uniqueness
4-[(3-Methylbut-2-en-1-yl)oxy]pyridine is unique due to its combination of a pyridine ring and a 3-methylbut-2-en-1-yloxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(3-methylbut-2-enoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-9(2)5-8-12-10-3-6-11-7-4-10/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIRBWAKMRMIDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC=NC=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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